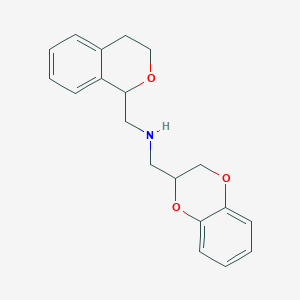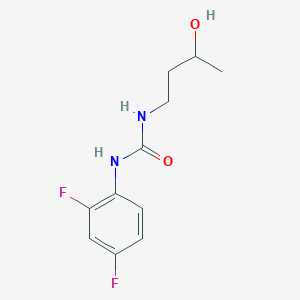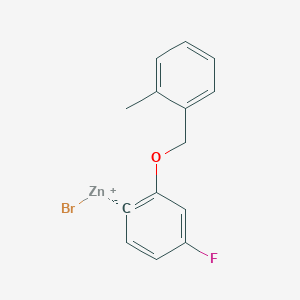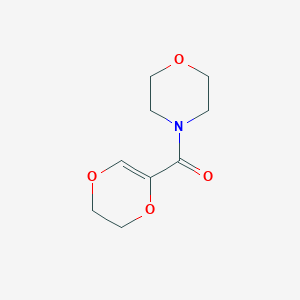
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol . This compound features a morpholine ring attached to a methanone group, which is further connected to a 5,6-dihydro-1,4-dioxin ring. The presence of both morpholine and dioxin rings in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone typically involves the reaction of morpholine with a suitable precursor that contains the 5,6-dihydro-1,4-dioxin moiety. One common method involves the use of 1,4-dioxin-2-carboxylic acid derivatives, which are reacted with morpholine under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The dioxin moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(5,6-Dihydro-1,4-dioxin-2-yl)(4-methyl-1-piperazinyl)methanone: Similar structure but with a piperazine ring instead of morpholine.
(5,6-Dihydro-1,4-dioxin-2-yl)(2-furanyl)methanone: Contains a furan ring instead of morpholine.
N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline: Features an aniline group instead of morpholine.
Uniqueness
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone is unique due to the presence of both morpholine and dioxin rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H13NO4 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
2,3-dihydro-1,4-dioxin-5-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C9H13NO4/c11-9(8-7-13-5-6-14-8)10-1-3-12-4-2-10/h7H,1-6H2 |
Clave InChI |
WCTCFYPLGCTQSZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=COCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


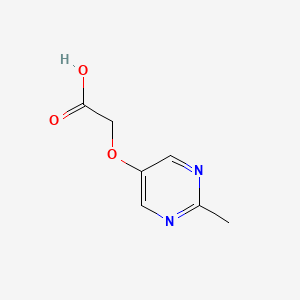


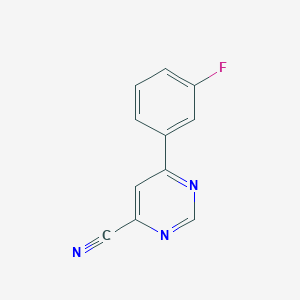
![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)
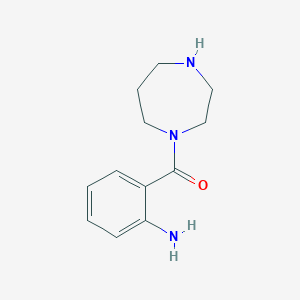
![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
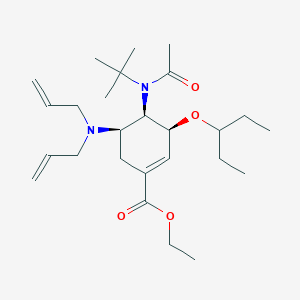
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
